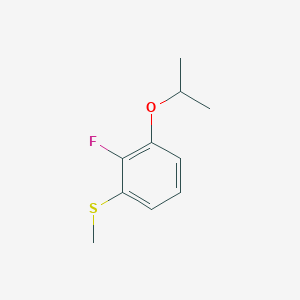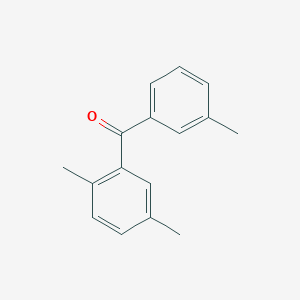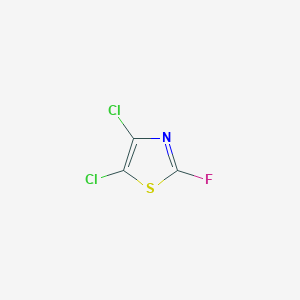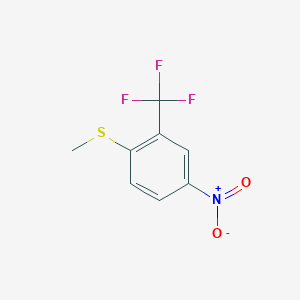
(2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 2404733-85-1 . It has a molecular weight of 200.28 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13FOS/c1-7(2)12-8-5-4-6-9(13-3)10(8)11/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at a temperature between 2-8°C .科学的研究の応用
(2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In medicine, it has been studied as a potential anti-inflammatory agent due to its ability to inhibit the release of pro-inflammatory cytokines. In biochemistry, it has been studied for its potential as an enzyme inhibitor, as it has been shown to inhibit the activity of the enzyme cyclooxygenase-2. In pharmacology, it has been studied for its potential as an analgesic, as it has been shown to reduce pain in animal models.
作用機序
The exact mechanism of action of (2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane is not yet fully understood. However, it is believed to act by binding to and inhibiting the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. This inhibition of cyclooxygenase-2 is thought to be responsible for the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as it has been shown to inhibit the release of pro-inflammatory cytokines. It has also been shown to have analgesic effects, as it has been shown to reduce pain in animal models. Additionally, it has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of several types of cancer cells in vitro.
実験室実験の利点と制限
(2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of potential applications due to its unique chemical structure and its ability to interact with a variety of molecules. Additionally, it has been shown to have anti-inflammatory, analgesic, and anti-cancer effects, making it a potentially useful tool for studying these effects in laboratory experiments. However, there are also some limitations to its use in laboratory experiments. For example, it is not yet fully understood how it works, and it can be difficult to accurately measure its effects in laboratory experiments.
将来の方向性
The potential applications of (2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane are still being explored, and there are numerous future directions for research. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify additional biochemical and physiological effects. Additionally, further research could be conducted to identify new potential applications of this compound, such as in the treatment of other diseases or conditions. Finally, further research could be conducted to improve the accuracy and reliability of laboratory experiments using this compound.
合成法
(2-Fluoro-3-isopropoxyphenyl)(methyl)sulfane is synthesized from the reaction of 2-fluoro-3-isopropylphenylsulfanyl chloride and potassium hydroxide in aqueous solution. The reaction is initiated by the addition of the 2-fluoro-3-isopropylphenylsulfanyl chloride to the aqueous solution, and the resulting product is then isolated and purified by recrystallization. The purity of the final product can be determined using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Safety and Hazards
特性
IUPAC Name |
2-fluoro-1-methylsulfanyl-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FOS/c1-7(2)12-8-5-4-6-9(13-3)10(8)11/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHDWGGACVJPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)SC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














